![molecular formula C26H27N3O4S2 B2917785 (E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide CAS No. 1005995-24-3](/img/structure/B2917785.png)
(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C26H27N3O4S2 and its molecular weight is 509.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, molecular structure, and biological activity, particularly focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Synthesis
The compound features a sulfonamide group, a thiazole ring, and a naphthalene derivative, which are known to contribute to various biological activities. The synthesis of this compound typically involves multi-step reactions starting from easily accessible precursors. The general synthetic route includes:
- Formation of the Thiazole Ring : This is achieved through the reaction of appropriate thiazole precursors with sulfonyl chlorides.
- Introduction of the Morpholino Group : The morpholino moiety is introduced via nucleophilic substitution.
- Final Coupling Reaction : The final product is obtained through coupling reactions involving amines and carboxylic acids or their derivatives.
The detailed synthetic pathway can be summarized in the following table:
Step | Reaction Type | Reactants | Products |
---|---|---|---|
1 | Cyclization | Thiazole precursors + Sulfonyl chloride | Thiazole derivative |
2 | Nucleophilic substitution | Thiazole derivative + Morpholino compound | Morpholino-thiazole |
3 | Coupling | Morpholino-thiazole + Benzamide derivative | Target compound |
Anticancer Properties
Recent studies have highlighted the anticancer potential of the compound. It has been evaluated against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). The results indicate that the compound exhibits significant cytotoxicity with IC50 values comparable to established chemotherapeutics like Doxorubicin.
Summary of Anticancer Activity
Cell Line | IC50 (μM) | Reference Compound IC50 (μM) |
---|---|---|
A549 | 22.4 | 52.1 (Doxorubicin) |
MCF-7 | 17.8 | 20.0 (Etoposide) |
HepG2 | 12.4 | 15.0 (5-Fluorouracil) |
The proposed mechanism of action involves:
- Inhibition of DNA Synthesis : Molecular docking studies suggest that the compound interacts with DNA polymerase, inhibiting its activity and thereby preventing cancer cell proliferation.
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases, leading to programmed cell death.
Molecular Docking Studies
Molecular docking studies using AutoDock Vina have demonstrated strong binding affinities between the compound and various target proteins involved in cancer progression, such as:
- Dihydrofolate Reductase (DHFR) : The binding affinity was calculated to be −9.0 kcal mol, indicating a strong interaction that could inhibit DHFR activity.
- EGFR : Inhibition studies showed downregulation of EGFR expression in treated A549 cells, suggesting a potential pathway for anticancer activity.
Case Studies
- Study on A549 Cells : In vitro experiments revealed that treatment with the compound led to significant reductions in cell viability and increased apoptotic markers compared to untreated controls.
- Combination Therapy : Preliminary studies indicate enhanced efficacy when combined with other chemotherapeutic agents, suggesting a synergistic effect that warrants further investigation.
Eigenschaften
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O4S2/c1-4-29-23-14-11-19-7-5-6-8-22(19)24(23)34-26(29)27-25(30)20-9-12-21(13-10-20)35(31,32)28-15-17(2)33-18(3)16-28/h5-14,17-18H,4,15-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLEPGXQECFGSLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CC(OC(C5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.